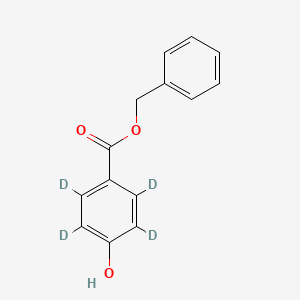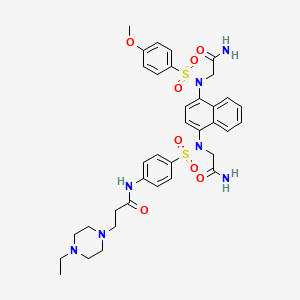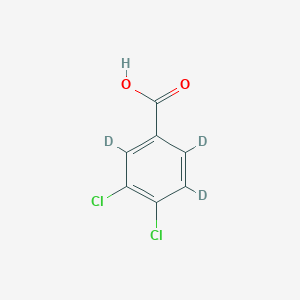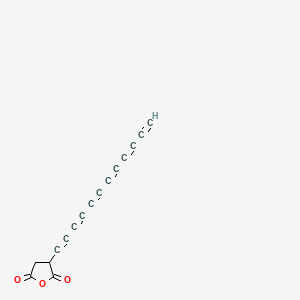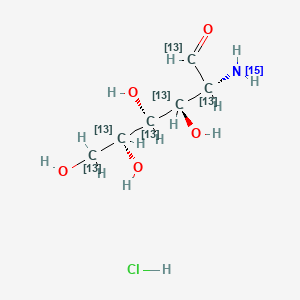
Glucosamine-13C6,15N (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosamine-13C6,15N (hydrochloride) is a stable isotope-labeled compound of glucosamine hydrochloride. It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucosamine-13C6,15N (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glucosamine molecule. The process typically starts with the isotopically labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Glucosamine-13C6,15N (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound with high isotopic purity. The final product is then subjected to quality control tests to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Glucosamine-13C6,15N (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Glucosamine-13C6,15N (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry and NMR studies to investigate metabolic pathways and chemical reactions.
Biology: Employed in studies of glycosylation processes and the synthesis of glycosylated proteins and lipids.
Medicine: Investigated for its potential therapeutic effects in conditions like osteoarthritis and joint pain.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of Glucosamine-13C6,15N (hydrochloride) involves its role as a precursor in the synthesis of glycosaminoglycans, which are major components of joint cartilage. The compound is incorporated into glycosylated proteins and lipids, contributing to the maintenance and repair of cartilage tissue. The isotopic labeling allows for precise tracking and quantification of these processes in research studies .
Comparison with Similar Compounds
Similar Compounds
Glucosamine hydrochloride: The non-labeled version of the compound, commonly used in dietary supplements.
N-Acetyl-D-glucosamine: Another amino sugar involved in glycosylation processes.
Galactosamine hydrochloride: A similar compound with a different sugar moiety
Uniqueness
Glucosamine-13C6,15N (hydrochloride) is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and chemical reactions. The incorporation of carbon-13 and nitrogen-15 isotopes provides valuable information in mass spectrometry and NMR studies, making it a powerful tool in scientific research .
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
222.58 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1; |
InChI Key |
CBOJBBMQJBVCMW-JFJKXPFDSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)[15NH2])O)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





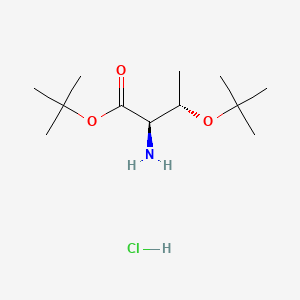
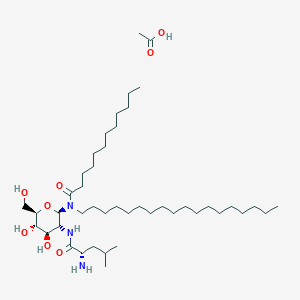


![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
